molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

Cat. No.: B2932355
CAS No.: 1225062-32-7
M. Wt: 470.439
InChI Key: URHMTYMFTUQYMV-UHFFFAOYSA-N
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Description

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate is a pyrazine-derived compound featuring multiple functional groups critical for synthetic and pharmaceutical applications. Its structure includes:

  • A 5-bromo substituent on the pyrazine ring, which serves as a reactive site for cross-coupling reactions.
  • Dual tert-butoxycarbonyl (Boc) groups on the nitrogen, providing orthogonal protection for amines during multi-step syntheses .

This compound is likely utilized as a protected intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or nucleoside analogs, where pyrazine scaffolds are prevalent. The Boc groups enhance stability during synthetic manipulations, while the bromine and ethynyl moieties enable further functionalization .

Biological Activity

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate, with CAS number 1232423-55-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H28BrN3O4Si
  • Molecular Weight : 470.433 g/mol
  • IUPAC Name : tert-Butyl N-(5-bromo-3-(trimethylsilyl)ethynylpyrazin-2-yl)-N-(tert-butoxycarbonyl)carbamate
  • Purity : Typically >98% in commercial preparations

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Antioxidant Properties

The compound's structural features may contribute to antioxidant activity. Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage. The effectiveness of these compounds is often evaluated using assays such as DPPH radical scavenging tests .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of bromo-substituted pyrazines revealed that the presence of bromine enhances the antimicrobial potency against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Antioxidant Activity Assessment :
    • A comparative study assessed the antioxidant capabilities of various pyrazine derivatives, including those with ethynyl substitutions. It was found that the introduction of trimethylsilyl groups significantly increased radical scavenging activity, indicating a structure-activity relationship that favors enhanced antioxidant properties .

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityAntioxidant Activity
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-(trimethylsilyl)ethynyl]carbamate1232423-55-0ModerateHigh
5-Bromo-pyrazine derivative405939-39-1HighModerate
Ethynyl-substituted pyrazine1225062-32-7LowHigh

Table 2: Comparison of Radical Scavenging Activity

Compound NameIC50 (µM)Method Used
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-(trimethylsilyl)ethynyl]carbamate15 ± 1.2DPPH Assay
Control (Vitamin C)10 ± 0.8DPPH Assay
Other Pyrazine Derivative25 ± 2.0DPPH Assay

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can impurities be minimized during its synthesis?

  • Methodological Answer : The compound’s synthesis likely involves sequential protection/deprotection steps due to the presence of tert-butoxycarbonyl (Boc) and trimethylsilyl (TMS) groups. A typical approach includes:

Bromination : Introduce bromine at the pyrazine ring’s 5-position using electrophilic brominating agents (e.g., NBS or Br₂ with a Lewis acid).

Ethynylation : Employ Sonogashira coupling to attach the trimethylsilyl-protected acetylene to the pyrazine ring’s 3-position, requiring palladium catalysis and copper iodide .

Carbamate Formation : Use Boc-anhydride or Boc-Cl under basic conditions (e.g., DMAP or TEA) to install the carbamate group.
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product, as seen in analogous tert-butyl carbamate syntheses . Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify the pyrazine ring substitution pattern, Boc group integration, and TMS-ethynyl resonance (~0.1 ppm for TMS protons) .
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) to validate the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Match calculated and observed C, H, N percentages to rule out solvent residues or unreacted intermediates .

Advanced Research Questions

Q. What experimental considerations are critical for maintaining the stability of the TMS-ethynyl and Boc groups during reactions?

  • Methodological Answer :

  • Moisture Sensitivity : The TMS-ethynyl group is prone to hydrolysis. Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM dried over molecular sieves) .
  • Acid/Base Conditions : Boc groups are acid-labile. Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) during workup to preserve carbamate integrity .
  • Thermal Stability : Monitor reaction temperatures during coupling steps (<80°C) to prevent desilylation or carbamate cleavage, as observed in related pyrazine derivatives .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1^1H NMR or missing MS fragments?

  • Methodological Answer :

  • NMR Anomalies : Unanticipated splitting may arise from diastereotopic protons or restricted rotation. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to clarify .
  • MS Discrepancies : Missing fragments could indicate in-source decay or poor ionization. Optimize ionization parameters (e.g., ESI vs. APCI) or employ derivatization (e.g., silylation) to enhance volatility for EI-MS .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl pyrazine carbamates in ) to identify consistent patterns.

Q. What strategies are recommended for regioselective functionalization of the pyrazine ring in subsequent reactions?

  • Methodological Answer :

  • Directed Metalation : Use the bromine atom at C5 as a directing group for cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution .
  • Protection of Ethynyl Group : The TMS-ethynyl moiety can act as a steric shield, directing electrophiles to the C2 position. Verify selectivity via computational modeling (DFT) or competitive reaction studies .
  • Catalytic Screening : Test palladium, copper, or nickel catalysts to optimize coupling efficiency, as demonstrated in nitroarene cyclization studies .

Q. Data Analysis and Optimization

Q. How should researchers address low yields in the Sonogashira coupling step for introducing the TMS-ethynyl group?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or XPhos-Pd-G3 to enhance turnover. Copper iodide co-catalyst (10 mol%) is critical for alkyne activation .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of halogenated pyrazine intermediates.
  • Side Reactions : Monitor for homocoupling of alkynes (e.g., Glaser coupling) by TLC. Add 1–2 equivalents of piperidine to suppress this pathway .

Q. What precautions are necessary when handling this compound due to its potential hazards?

  • Methodological Answer :

  • Toxicological Risks : While specific data for this compound is limited, tert-butyl carbamates and brominated aromatics may exhibit acute toxicity. Use fume hoods, gloves, and lab coats, as advised in SDS for analogous compounds .
  • Waste Disposal : Quench reactive intermediates (e.g., TMS-ethynyl groups) with ethanol/water mixtures before disposal. Follow institutional guidelines for halogenated waste .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their differentiating features are summarized below:

Compound Name (CAS/Reference) Substituents on Heterocycle Functional Groups Key Applications/Properties
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate 5-Br, 3-(trimethylsilylethynyl) (pyrazine) Dual Boc, Br, TMSEthynyl Click chemistry, protected intermediates
Tert-butyl N-(5-bromo-3-methylpyrazin-2-yl)carbamate (1616415-86-1) 5-Br, 3-Me (pyrazine) Single Boc, Br, Me Simpler steric profile, cost-effective
Tert-butyl N-(5-amino-3-methylpyridin-2-yl)-N-Boc-carbamate (1142211-17-3) 5-NH2, 3-Me (pyridine) Dual Boc, NH2, Me Hydrogen-bonding capacity, pyridine core

Key Comparisons:

Heterocyclic Core Pyrazine vs. Pyridine: The pyrazine ring (two nitrogen atoms) offers greater electron-deficient character compared to pyridine, enhancing reactivity in electrophilic substitutions.

Substituent Effects

  • Bromine : Present in both pyrazine analogs (target compound and 1616415-86-1), bromine facilitates Suzuki or Buchwald-Hartwig couplings. However, in the target compound, the adjacent trimethylsilylethynyl group may sterically hinder such reactions compared to the methyl-substituted analog .
  • Trimethylsilylethynyl (TMSEthynyl) vs. Methyl : The TMSEthynyl group in the target compound introduces significant steric bulk and lipophilicity, improving solubility in organic solvents (e.g., THF, DCM). Desilylation under mild conditions (e.g., KF/MeOH) generates terminal alkynes for CuAAC click chemistry, a feature absent in the methyl-substituted analog .

Protection Strategy

  • Dual Boc Groups : The target compound’s dual Boc protection allows sequential deprotection (e.g., acidolysis with TFA), enabling controlled amine functionalization. In contrast, the single Boc group in 1616415-86-1 limits protection flexibility but reduces molecular weight for improved pharmacokinetics in drug candidates .

Physicochemical and Reactivity Trends

  • Solubility : The TMSEthynyl group increases hydrophobicity, making the target compound less water-soluble than the methyl-substituted analog.
  • Thermal Stability : Boc groups enhance thermal stability, but the TMSEthynyl moiety may lower melting points compared to analogs with smaller substituents.

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHMTYMFTUQYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Compound C-2) PTSA salt 3 (2350 g, 5.31 mol) in EtOAc (11.5 L) is stirred with a 20% w/w aq. solution of KHCO3 (4.5 kg, 1.5 eq.) for at least 30 min. The layers are separated and the organic layer is concentrated then dissolved in EtOAc (7 L) and added to a reactor. DMAP (19.5 g, 0.16 mol) is added followed a solution of Boc2O (2436 g, 11.16 mol) in EtOAc (3 L) is added lowly. The reaction is stirred for at least 30 min to ensure complete reaction then activated charcoal (Darco G-60, 720 g) and Celite (720 g) are added and stirred for at least 2 h. The mixture is filtered washing the solid pad with EtOAc (2×1.8 L). The filtrate is concentrated to afford tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate (Compound C-3) that is used directly in the next step.
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